molecular formula C21H16ClN3O5S B12054883 N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide CAS No. 477732-99-3

N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide

Cat. No.: B12054883
CAS No.: 477732-99-3
M. Wt: 457.9 g/mol
InChI Key: QQBUJJXGDTYOLV-FSJBWODESA-N
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Description

Preparation Methods

The synthesis of N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

Chemical Reactions Analysis

N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazone linkage may also play a role in binding to biological targets, while the sulfonamide group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide can be compared to other similar compounds, such as:

These compounds share structural similarities but differ in the substituents attached to the benzodioxole or sulfonamide groups, which can influence their chemical properties and biological activities.

Properties

CAS No.

477732-99-3

Molecular Formula

C21H16ClN3O5S

Molecular Weight

457.9 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide

InChI

InChI=1S/C21H16ClN3O5S/c22-16-4-8-18(9-5-16)31(27,28)25-17-6-2-15(3-7-17)21(26)24-23-12-14-1-10-19-20(11-14)30-13-29-19/h1-12,25H,13H2,(H,24,26)/b23-12+

InChI Key

QQBUJJXGDTYOLV-FSJBWODESA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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